5-Pentafluoroethyl-1H-pyridine-2-thione
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Overview
Description
5-Pentafluoroethyl-1H-pyridine-2-thione is a fluorinated heterocyclic compound with a pyridine ring structure The presence of the pentafluoroethyl group imparts unique chemical properties, making it a subject of interest in various fields of research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentafluoroethyl-1H-pyridine-2-thione typically involves the introduction of the pentafluoroethyl group into the pyridine ring. One common method is the reaction of pentafluoroethyl iodide with pyridine-2-thione under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Pentafluoroethyl-1H-pyridine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The pentafluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can undergo reduction to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine derivatives.
Scientific Research Applications
5-Pentafluoroethyl-1H-pyridine-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-Pentafluoroethyl-1H-pyridine-2-thione involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom in the thione group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-thione: Lacks the pentafluoroethyl group, resulting in different chemical properties and reactivity.
Pentafluoroethyl-substituted pyridines: Similar in structure but may have different functional groups attached to the pyridine ring.
Uniqueness
5-Pentafluoroethyl-1H-pyridine-2-thione is unique due to the presence of both the pentafluoroethyl group and the thione group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity towards nucleophiles, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1204235-14-2 |
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Molecular Formula |
C7H4F5NS |
Molecular Weight |
229.17 g/mol |
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C7H4F5NS/c8-6(9,7(10,11)12)4-1-2-5(14)13-3-4/h1-3H,(H,13,14) |
InChI Key |
WGBBPSYUNXBVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)NC=C1C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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